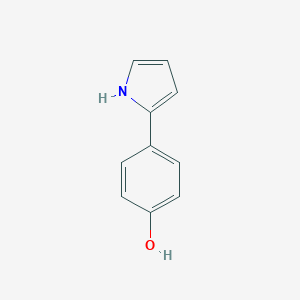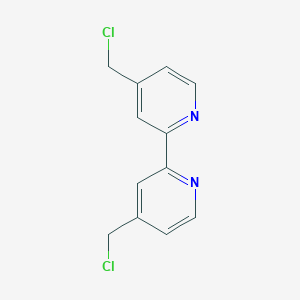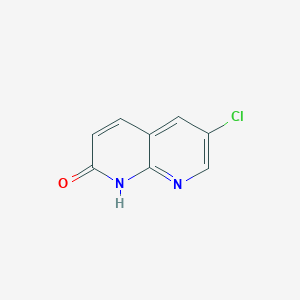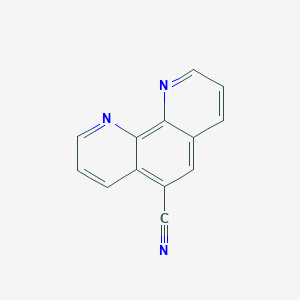
1,10-Phenanthroline-5-carbonitrile
Descripción general
Descripción
1,10-Phenanthroline-5-carbonitrile is a heterocyclic compound that is widely used in scientific research. It is a derivative of phenanthroline, which is a versatile ligand used in coordination chemistry. 1,10-Phenanthroline-5-carbonitrile has been extensively studied for its various applications in the field of biochemistry and biotechnology.
Aplicaciones Científicas De Investigación
Electrochemical and Spectroscopic Characterization
1,10-Phenanthroline-5-carbonitrile and its derivatives have been characterized using various techniques such as MS, HRMS, GC-MS, and NMR. They show potential in electrochemical applications due to their ability to undergo nucleophilic substitutions and oxidation, leading to compounds with unique properties (Nycz et al., 2019).
Surface Modification and Electrochemical Characterization
This compound has been used to modify the surface of glassy carbon electrodes, demonstrating its utility in electrochemical sensors. The modified surfaces show altered electrochemical properties which can be used for selective recognition of metal ions and other applications (Oztekin & Yazıcıgil, 2009).
Synthesis of Cyano-pyrrolo Derivatives
In synthetic chemistry, 1,10-Phenanthroline reacts with malonitrile and aldehydes to produce a new class of pyrrolophenanthroline derivatives. These compounds are structurally diverse and have potential in various chemical applications (Marandi et al., 2013).
Applications in Sensing Technologies
1,10-Phenanthroline-based compounds have been explored for their potential in sensing applications, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. These applications utilize the compound's ability to form complexes with metal ions (Gayathri & Kumar, 2014).
Preconcentration of Metals for Analysis
1,10-Phenanthroline has been used as a complexing agent in the preconcentration of metals like Cd, Co, Ni, Cu, and Pb on activated carbon for trace metal analysis in plant materials. This showcases its utility in environmental and analytical chemistry (Mikuła & Puzio, 2007).
Surface Modification of Carbon Substrates
Phenanthroline derivatives have been used to modify the surface of glassy carbon, impacting the electrochemical properties and enhancing the capability to detect transition metal ions. This application is significant in the development of advanced sensors (Oztekin et al., 2011).
Effects on Chemiluminescence in Analytical Chemistry
In analytical chemistry, the interaction of 1,10-phenanthroline with luminol has been studied, revealing its influence on chemiluminescent signals. This is important for the analysis of metals and other compounds (Xiao et al., 2002).
Electrooxidation and Novel Syntheses
The compound's electrooxidation properties have been explored, leading to novel syntheses like the generation of 1,10-phenanthroline-5,6-quinone. This highlights its role in electrochemical synthesis (Mirífico et al., 2004).
Green Chemistry Applications
It has been used in green chemistry for cyclization reactions, indicating its role in sustainable chemical processes (Nematollahi & Dadpou, 2011).
Building Blocks for Luminescent Molecules
1,10-Phenanthroline serves as a building block for luminescent molecules and materials in both organic and inorganic chemistry, showing its versatility in material science (Accorsi et al., 2009).
Propiedades
IUPAC Name |
1,10-phenanthroline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVBWVHLKJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357582 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-5-carbonitrile | |
CAS RN |
1082-21-9 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



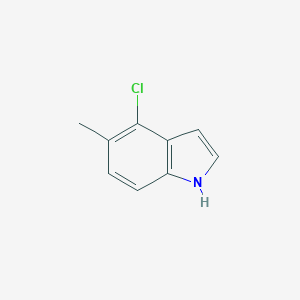
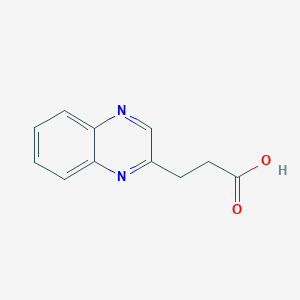
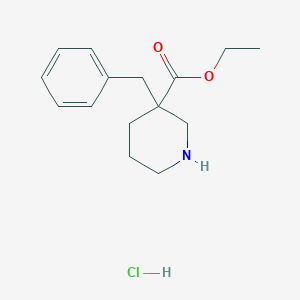
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

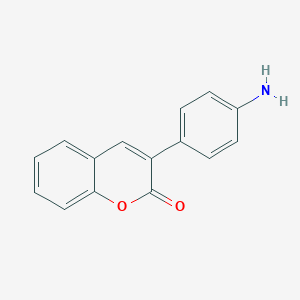
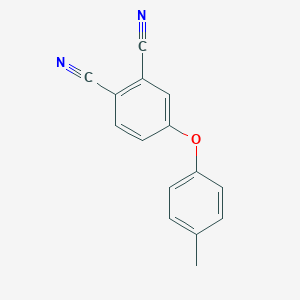

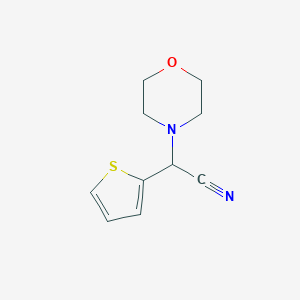
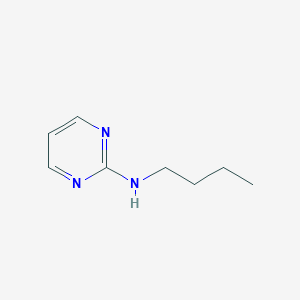
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
